molecular formula C7H11BrCl2N2 B6215955 [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride CAS No. 2742659-93-2

[(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B6215955
CAS No.: 2742659-93-2
M. Wt: 274
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Description

(6-bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Properties

CAS No.

2742659-93-2

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of 2-methylpyridine followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetonitrile. The brominated product is then reacted with methylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of (6-bromopyridin-2-yl)methylamine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

(6-bromopyridin-2-yl)methylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

(6-bromopyridin-2-yl)methylamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved often include signal transduction and enzymatic inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-bromopyridin-2-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and methylamine groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

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